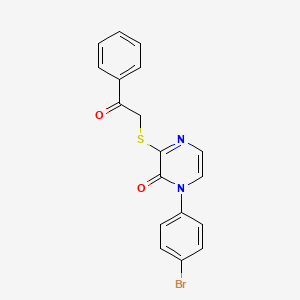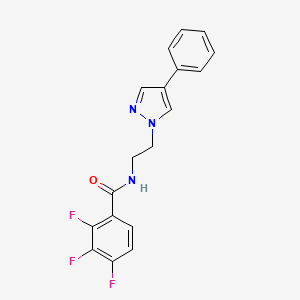
2,3,4-三氟-N-(2-(4-苯基-1H-吡唑-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学研究应用
杂环合成
与 2,3,4-三氟-N-(2-(4-苯基-1H-吡唑-1-基)乙基)苯甲酰胺在结构上相关的化合物已被用于合成各种杂环。例如,苯硫基腙基乙酸酯已被用于吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物的制备中,突出了这些化合物在杂环化学中的多功能性 (Mohareb et al., 2004)。
抗病毒应用
基于苯甲酰胺的 5-氨基吡唑及其衍生物已显示出对甲型流感病毒 H5N1 亚型具有显着的抗病毒活性,这表明了开发新的抗病毒剂的一个有前途的途径。这些化合物是通过苯甲酰异硫氰酸酯与各种试剂反应合成的,展示了苯甲酰胺衍生物在药物化学中的潜力 (Hebishy et al., 2020)。
农用化学应用
与目标化合物结构相似的吡唑羧酰胺衍生物已对其农用化学性质进行了探索。具体地说,合成了新型 3-(三氟甲基)-1H-吡唑-4-羧酰胺化合物,并评估了它们对 M. incognita 的线虫杀灭活性,证明了此类化合物在农业中的潜在用途 (Zhao et al., 2017)。
材料科学应用
据报道,含有芳纶结构的聚(对苯甲酰胺)和嵌段共聚物的合成,表明苯甲酰胺衍生物可用于开发具有特定性能的新材料。这些材料可以在包括电子、纺织品和生物相容性材料在内的各个领域找到应用 (Yokozawa et al., 2002)。
有机合成
通过 Diels-Alder 反应合成含三氟甲基的多取代芳香化合物突出了三氟甲基化化合物在有机合成中的作用。这些反应为复杂芳香结构提供了有效的途径,这可能有利于药物、农用化学品和材料科学 (Kondratov et al., 2015)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain viruses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
The exact biochemical properties of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide are not fully understood yet. Pyrazole derivatives are known to interact with multiple receptors and bind with high affinity, which can be helpful in developing new useful derivatives .
Cellular Effects
While the specific cellular effects of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide are not yet fully known, related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been shown to have significant inhibitory effects on certain pathogens, suggesting that they may influence cell function in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is not yet fully understood. Related compounds have been shown to interact with enzymes such as Lm-PTR1, a key enzyme in the metabolism of Leishmania parasites . This interaction is characterized by a lower binding free energy, suggesting a strong binding interaction .
Temporal Effects in Laboratory Settings
The temporal effects of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in laboratory settings are not yet fully known. Related compounds have shown varying degrees of cytotoxic activities against tumor cell lines over time .
Dosage Effects in Animal Models
The effects of varying dosages of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in animal models are not yet fully known. Related compounds have shown significant suppression effects against Plasmodium berghei in mice .
Metabolic Pathways
The metabolic pathways involving 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide are not yet fully known. Related compounds have been shown to interact with key enzymes in the metabolism of certain pathogens .
Transport and Distribution
The transport and distribution of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide within cells and tissues are not yet fully known. Related compounds have been shown to have desirable fitting patterns in the active sites of certain enzymes .
Subcellular Localization
The subcellular localization of 2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is not yet fully known. Related compounds have been shown to interact with enzymes located in specific compartments within the cell .
属性
IUPAC Name |
2,3,4-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMVAWNZNCPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
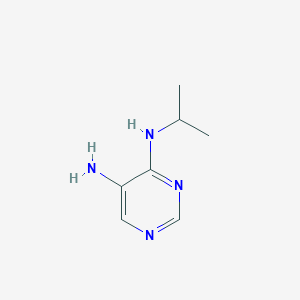
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2940280.png)
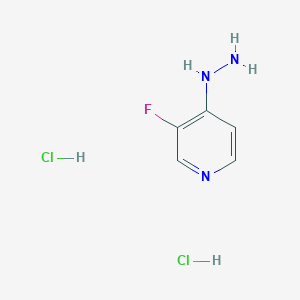

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)
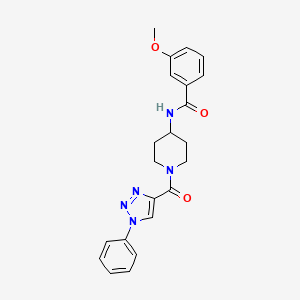
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)
![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)
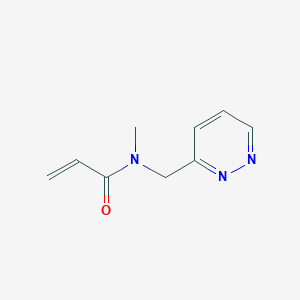

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)
